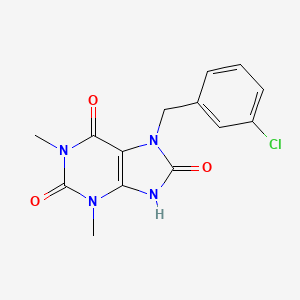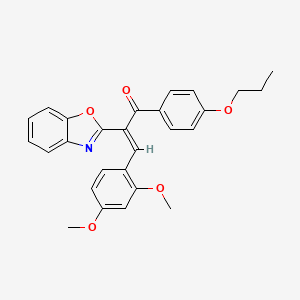![molecular formula C20H19N3O B5276940 4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine](/img/structure/B5276940.png)
4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy .
Preparation Methods
The synthesis of 4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine typically involves the reaction of 2-aminobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using halogenated reagents under basic conditions
Scientific Research Applications
4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine include:
Erlotinib: Another quin
Properties
IUPAC Name |
4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-6-16(7-3-1)10-11-19-21-18-9-5-4-8-17(18)20(22-19)23-12-14-24-15-13-23/h1-11H,12-15H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELZKZRKLDPFHR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine](/img/structure/B5276860.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5276867.png)
![5-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyridin-2-amine](/img/structure/B5276877.png)
![(2E)-3-(3-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B5276885.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5276903.png)
![1-(4-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5276926.png)
![N-[2-methyl-5-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5276932.png)
![(E)-1-(1-ADAMANTYL)-3-({4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}AMINO)-2-PROPEN-1-ONE](/img/structure/B5276950.png)
![3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B5276958.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5276960.png)
![4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B5276971.png)

![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5276980.png)
